3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-5-8(10(15)13-9)12-6-7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESXBWSQZDAQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pyrrolidine-2,5-dione Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Abstract
The pyrrolidine-2,5-dione, or succinimide, nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] This technical guide provides a comprehensive exploration of the biological activities associated with derivatives of this versatile core, with a specific focus on the potential of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione. While direct studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes data from closely related 3-aminopyrrolidine-2,5-dione analogs to project its potential therapeutic applications and guide future research. We will delve into the established anticonvulsant, anti-inflammatory, and anticancer properties of this class of compounds, supported by detailed experimental protocols, mechanistic insights, and structure-activity relationships.
The Pyrrolidine-2,5-dione Nucleus: A Foundation for Diverse Biological Activity
The five-membered pyrrolidine ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[2][3] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] The pyrrolidine-2,5-dione scaffold, in particular, offers a unique combination of features:
-
Hydrogen Bonding Capabilities: The imide nitrogen and carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein active sites.
-
Structural Rigidity: The cyclic structure imparts a degree of conformational constraint, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.
-
Synthetic Tractability: The succinimide ring can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.[4]
The amino substituent at the 3-position of the pyrrolidine-2,5-dione ring provides a key vector for chemical modification, enabling the introduction of various functionalities to modulate biological activity, physicochemical properties, and target selectivity. The pyridinylmethyl group in the title compound, this compound, is of particular interest as the pyridine ring is a common feature in many approved drugs and is known to engage in various biological interactions, including hydrogen bonding and π-stacking.
Biological Activities of 3-Aminopyrrolidine-2,5-dione Derivatives
Derivatives of the 3-aminopyrrolidine-2,5-dione scaffold have demonstrated a remarkable breadth of biological activities. The following sections will detail the most prominent of these, providing a foundation for understanding the potential of this compound.
Anticonvulsant Activity
A significant body of research has highlighted the potent anticonvulsant properties of pyrrolidine-2,5-dione derivatives.[1][5] These compounds have shown efficacy in various preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively.[5][6]
Mechanism of Action: While the precise mechanisms are not fully elucidated for all derivatives, a prominent hypothesis involves the modulation of neuronal ion channels. Studies on related compounds suggest that interaction with voltage-gated sodium channels (site 2) and L-type calcium channels may contribute to their anticonvulsant effects.[6][7]
Structure-Activity Relationships (SAR):
-
The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influences anticonvulsant activity.[2]
-
Aromatic and heteroaromatic substituents are often well-tolerated and can enhance potency.
-
The presence of a 4-chlorophenylamino group at the 3-position has been shown to be particularly effective, yielding compounds with broad-spectrum antiseizure activity.[5]
Given these findings, it is plausible that this compound could exhibit significant anticonvulsant properties. The pyridine moiety may engage in additional interactions within the binding pocket of its target protein, potentially leading to enhanced potency or a unique pharmacological profile.
Anti-inflammatory Activity
Recent studies have explored the potential of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents.[8] These compounds have demonstrated the ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[8]
Mechanism of Action: The anti-inflammatory effects of these derivatives are attributed to their ability to suppress the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Some compounds have shown selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[8]
In Vitro and In Vivo Efficacy: Several N-substituted pyrrolidine-2,5-dione derivatives have exhibited potent inhibition of COX-2 in the low micromolar to submicromolar range.[8] Furthermore, selected compounds have demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model in rats.[8]
The introduction of the pyridinylmethylamino group at the 3-position could modulate the anti-inflammatory profile of the pyrrolidine-2,5-dione scaffold. The basic nitrogen of the pyridine ring could influence the compound's pharmacokinetic properties and potentially interact with acidic residues in the active sites of inflammatory enzymes.
Anticancer and Cytotoxic Activity
The pyrrole-2,5-dione (maleimide) scaffold, a close structural relative of pyrrolidine-2,5-dione, is present in numerous compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[9] These effects are often mediated through the induction of apoptosis and cell cycle arrest.[9] Pyrrolidine-2,5-dione derivatives have also been investigated as potential anti-tumor agents, particularly as inhibitors of enzymes involved in steroid biosynthesis.[10]
Mechanism of Action:
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against aromatase and 17α-hydroxylase/17,20-lyase, enzymes crucial for the production of estrogens and androgens that can fuel the growth of hormone-dependent cancers.[10]
-
Induction of Apoptosis: The maleimide scaffold has been shown to induce apoptosis via the activation of caspases.[9]
Structure-Activity Relationships (SAR): For aromatase and 17α-hydroxylase/17,20-lyase inhibition, the nature of the substituents at both the 1- and 3-positions of the pyrrolidine-2,5-dione ring is critical for activity.[10] Lipophilic groups at the 1-position and an aminophenyl ethyl substituent at the 3-position have been associated with good inhibitory potency.[10]
The pyridine moiety in this compound could potentially interact with the active sites of various kinases, a class of enzymes frequently dysregulated in cancer. Many approved kinase inhibitors contain a pyridine ring.
Experimental Protocols
General Synthesis of 3-Aminopyrrolidine-2,5-dione Derivatives
A common and effective method for the synthesis of 3-aminopyrrolidine-2,5-dione derivatives is the aza-Michael addition of an amine to a maleimide.[5]
DOT Diagram of the Synthetic Workflow:
Caption: General synthetic scheme for 3-aminopyrrolidine-2,5-dione derivatives via aza-Michael addition.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the maleimide or N-substituted maleimide (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1-1.2 equivalents) dropwise at room temperature. For the synthesis of the title compound, 4-(aminomethyl)pyridine would be used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
In Vitro Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
DOT Diagram of the MES Test Workflow:
Caption: Workflow for the maximal electroshock (MES) test for anticonvulsant activity.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Electrical Stimulation: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
DOT Diagram of the COX-2 Inhibition Assay Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
- 7. Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione via Aza-Michael Addition
Introduction
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticonvulsants and anticancer agents.[1][2] The functionalization of this core at the 3-position introduces a key vector for modifying the pharmacological properties of the molecule. This guide provides a detailed protocol for the synthesis of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione from maleimide and 4-(aminomethyl)pyridine. The core of this synthesis is the aza-Michael addition, a robust and efficient method for forming carbon-nitrogen bonds.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and scientifically grounded approach to the preparation of this and similar compounds.
Reaction Principle and Mechanism
The synthesis proceeds via an aza-Michael addition reaction. In this conjugate addition, the nucleophilic primary amine of 4-(aminomethyl)pyridine attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system within the maleimide ring. The reaction is typically highly efficient and can often be performed under mild conditions without the need for a catalyst.[3][5]
The mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-(aminomethyl)pyridine attacks one of the sp² hybridized carbons of the maleimide double bond.
-
Formation of an Enolate Intermediate: This attack breaks the π-bond, and the electrons are pushed to the α-carbon, forming an enolate intermediate which is stabilized by resonance with the adjacent carbonyl groups.
-
Protonation: The enolate intermediate is subsequently protonated, typically by a solvent molecule or a trace amount of water, to yield the final, stable 3-substituted succinimide product.
Figure 1: Proposed reaction mechanism for the aza-Michael addition.
Experimental Protocol
This protocol outlines the step-by-step synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount | Notes |
| Maleimide | C₄H₃NO₂ | 97.07 | - | 1.0 g (10.3 mmol) | High purity is recommended. |
| 4-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | - | 1.11 g (10.3 mmol) | Should be colorless. If colored, distillation may be required. |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | - | 50 mL | A polar protic solvent is suitable for this reaction. |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleimide (1.0 g, 10.3 mmol) in anhydrous ethanol (50 mL). Stir the solution at room temperature until the maleimide is completely dissolved.
-
Addition of Amine: To the stirred solution, add 4-(aminomethyl)pyridine (1.11 g, 10.3 mmol) dropwise over a period of 5-10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The starting materials should be consumed within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid or oil.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[6] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a gradient elution from 100% ethyl acetate to 10% methanol in ethyl acetate.[6]
-
Characterization
The structure of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals include those for the pyridine ring protons, the methylene protons adjacent to the pyridine ring and the amine, the methine proton at the 3-position of the succinimide ring, the methylene protons of the succinimide ring, and the N-H proton of the secondary amine.
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the succinimide ring are expected to be downfield.[7][8]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₀H₁₁N₃O₂) should be observed.
-
FT-IR: Key stretches to look for include the N-H stretch of the secondary amine and the C=O stretches of the imide.
Figure 2: A summary of the experimental workflow.
Scientific Integrity & Logic: The 'Why' Behind the Protocol
-
Choice of Reactants: Maleimide is an excellent Michael acceptor due to the electron-withdrawing nature of the two flanking carbonyl groups, which polarizes the double bond. 4-(aminomethyl)pyridine is a primary amine, making it a potent nucleophile for this reaction.[5]
-
Solvent Selection: Anhydrous ethanol is chosen as it readily dissolves both reactants and is a polar protic solvent that can facilitate the protonation of the enolate intermediate. Other polar solvents like DMF or DMSO could also be used.[5]
-
Stoichiometry: A 1:1 molar ratio of reactants is used to ensure complete consumption of the limiting reagent and to avoid side reactions.
-
Temperature Control: The reaction is performed at room temperature as the aza-Michael addition is typically efficient under these conditions.[3] Running the reaction at elevated temperatures is generally not necessary and may increase the risk of side reactions, such as polymerization of the maleimide.[9]
-
Catalyst Exclusion: The reaction is expected to proceed without a catalyst. The inherent basicity of 4-(aminomethyl)pyridine is sufficient to ensure the nucleophilicity of the amine. Adding a strong base could potentially lead to undesired side reactions, including ring-opening of the succinimide product or polymerization.[9][10]
-
Purification Strategy: Recrystallization is the preferred method for purification as it is often simpler and more scalable than chromatography. However, column chromatography provides an effective alternative if the product is difficult to crystallize or if impurities have similar solubility profiles.[6]
Potential Challenges and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or low reactivity. | Continue stirring for a longer period. Gentle heating (40-50 °C) can be applied, but monitor for side product formation. |
| Low Yield | Product loss during work-up or purification. Side reactions. | Optimize the recrystallization solvent system to improve recovery. Ensure the reaction is not run at an excessively high temperature. |
| Product Instability | The succinimide ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[11] | Maintain neutral conditions throughout the synthesis and work-up. Avoid exposure to strong acids or bases. |
Conclusion
The aza-Michael addition of 4-(aminomethyl)pyridine to maleimide provides a direct and efficient route to this compound. The protocol described herein is based on well-established chemical principles and offers a reliable method for the synthesis of this and structurally related compounds. Careful control of reaction conditions and appropriate purification are key to obtaining a high yield of the desired product. The resulting compound can serve as a valuable building block in the development of novel therapeutic agents.
References
-
MDPI. (2023, April 27). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available from: [Link]
-
ACS Publications. (2021, March 1). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Available from: [Link]
-
PubMed. (2017, November 21). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Available from: [Link]
-
Schubert, M. et al. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Available from: [Link]
-
ACS Publications. (2009, July 7). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Available from: [Link]
-
ResearchGate. (2017, November 9). (PDF) Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Available from: [Link]
-
MDPI. (2012, April 30). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Available from: [Link]
-
ScienceDirect. (2014, June 9). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift. Available from: [Link]
-
MDPI. (2022, April 25). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Available from: [Link]
-
Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]
-
eScholarship. (2016, August 22). “One-Pot” Aminolysis/Thiol−Maleimide End-Group Functionalization of RAFT Polymers. Available from: [Link]
-
SpectraBase. (n.d.). Succinimide. Available from: [Link]
-
NIH. (n.d.). Catalysis of imido-group hydrolysis in a maleimide conjugate. Available from: [Link]
-
ResearchGate. (2025, August 5). Catalysis of imido group hydrolysis in a maleimide conjugate. Available from: [Link]
-
PubMed. (2023, October 24). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Available from: [Link]
-
Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Available from: [Link]
-
NIH. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Available from: [Link]
-
ChemRxiv. (n.d.). Reference-Free Thio-Succinimide Isomerization Characterization by Electron-Activated Dissociation. Available from: [Link]
-
SpringerLink. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Available from: [Link]
-
Korean Chemical Society. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available from: [Link]
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Pyrrolidine-2,5-dione. Available from: [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marioschubert.ch [marioschubert.ch]
- 9. escholarship.org [escholarship.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Optimal solvent systems for dissolving 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
[1][2]
PART 4: DETAILED PROTOCOLS
Protocol A: Preparation of Stable Stock Solution (50 mM)
Purpose: To create a long-term storage solution that minimizes hydrolytic degradation.
Materials:
-
Solvent: DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)[1][3]
-
Vials: Amber glass vials with PTFE-lined caps (to prevent light/moisture)
Procedure:
-
Weighing: Accurately weigh 10.96 mg of the compound (MW ≈ 219.24 g/mol ) into a sterile amber vial.
-
Solvation: Add 1.0 mL of Anhydrous DMSO . Do not use standard DMSO that has been opened to air for long periods, as it absorbs atmospheric water.[1][3]
-
Dissolution: Vortex gently for 30 seconds. The compound should dissolve readily due to the polar aprotic nature of DMSO disrupting the crystal lattice.[3]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
-
Validation: Verify integrity via LC-MS. Expect a single peak at [M+H]+ ≈ 220.2.[3]
-
Protocol B: Preparation of Assay Working Solution (Acidic Buffer)
Purpose: To prepare a diluted solution for biological testing that remains stable for the duration of the assay (24–48 hours).[2]
Materials:
-
Stock Solution (50 mM in DMSO) from Protocol A.
-
Buffer: 50 mM Citrate Buffer (pH 4.5) or Acetate Buffer (pH 5.0).
Procedure:
-
Buffer Prep: Prepare 50 mM Sodium Citrate buffer and adjust pH to 4.5 using citric acid/HCl.[3] Filter sterilize (0.22 µm).
-
Dilution: Slowly add the DMSO stock to the buffer while vortexing to prevent precipitation.
-
Example: To make a 100 µM working solution, add 2 µL of 50 mM Stock to 998 µL of Citrate Buffer.[3]
-
-
Stability Check:
-
The Pyridine nitrogen (pKa ~5.[3]2) will be protonated at pH 4.5, ensuring solubility.
-
The Succinimide ring is most stable at pH 4–5.[3]
-
Caution: If the assay must be run at pH 7.4 (e.g., cell culture), prepare the dilution immediately before use (extemporaneous preparation).[1][3] Do not store the pH 7.4 dilution for >4 hours.
-
Protocol C: Hydrolytic Stability Validation (QC Step)
Purpose: To confirm the compound has not degraded into its ring-opened form.[2]
Method: Reverse-Phase HPLC or LC-MS.
PART 5: REFERENCES
-
Succinimide Hydrolysis Kinetics:
-
Source: "Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates."[3][4][5] RSC Medicinal Chemistry.[3][4]
-
Relevance: Establishes the mechanism of succinimide ring opening at neutral/basic pH and stabilization at acidic pH.[3]
-
URL:[Link]
-
-
Pyridine Solubility & pKa:
-
General Pyrrolidine Properties:
-
Solubility of Succinimide Derivatives:
Sources
- 1. enaochem.com [enaochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vitro Assay Protocols for 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione: A Guide for Preclinical Research
Abstract
This comprehensive technical guide provides detailed in vitro assay protocols for the initial characterization of the novel compound, 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione. The structural motifs of this molecule, featuring a pyrrolidine-2,5-dione core linked to a pyridin-4-ylmethyl group, suggest potential therapeutic applications as an anticancer agent, an anti-inflammatory compound, or a kinase inhibitor. This document outlines three robust, validated in vitro assays to explore these potential mechanisms of action: a cell viability assay to determine cytotoxicity in cancer cell lines, a cyclooxygenase-2 (COX-2) inhibition assay for anti-inflammatory potential, and a generic kinase inhibition assay. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and guidance for data interpretation, empowering researchers in drug development to effectively evaluate the bioactivity of this compound.
Scientific Rationale and Hypothesized Mechanisms of Action
The chemical structure of this compound integrates two key pharmacophores that are prevalent in a multitude of biologically active compounds.
-
The Pyrrolidine-2,5-dione Scaffold: This succinimide ring system is a versatile scaffold found in compounds with a wide array of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1] Its rigid structure allows for precise orientation of substituents to interact with biological targets.
-
The Pyridin-4-ylmethyl Moiety: The pyridine ring is a common feature in many approved drugs and investigational compounds, particularly in the realm of kinase inhibitors.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with the hinge region of kinase active sites.
Based on these structural features, we propose three primary hypotheses for the biological activity of this compound, each of which can be investigated using specific in vitro assays.
Hypothesis 1: The compound exhibits cytotoxic activity against cancer cells. Many derivatives of pyrrolidine-2,5-dione have demonstrated potential as anti-tumor agents.[3] The protocol outlined in Section 2 will assess the compound's ability to reduce the viability of cancer cell lines.
Hypothesis 2: The compound acts as an anti-inflammatory agent by inhibiting the COX-2 enzyme. Several N-substituted pyrrolidine-2,5-dione derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4] The assay detailed in Section 3 will directly measure the compound's ability to inhibit COX-2 activity.
Hypothesis 3: The compound functions as a kinase inhibitor. The presence of the pyridinylmethyl group suggests a potential for this molecule to bind to the ATP-binding pocket of protein kinases. The protocol in Section 4 provides a framework for screening the compound against a representative kinase.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a panel of human cancer cell lines. This colorimetric assay is a standard method for assessing cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[5][6][7][8]
Experimental Workflow
Figure 1: Workflow for the MTT cytotoxicity assay.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) by performing a non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HeLa |
| Seeding Density | 5,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Absorbance Wavelength | 570 nm |
Protocol: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a fluorometric assay to screen for the inhibitory activity of this compound against human recombinant COX-2. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorescent probe.[9][10]
Experimental Workflow
Figure 2: Workflow for the COX-2 inhibition assay.
Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (Substrate)
-
NaOH
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Positive Control: Celecoxib.
-
Equipment: 96-well black flat-bottom plate, fluorometric plate reader (Ex/Em = 535/587 nm).
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Keep the enzyme on ice.
-
Prepare a 10X working solution of the test compound and positive control in COX Assay Buffer.
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the positive control (Celecoxib).
-
Sample (S): Add 10 µL of the diluted test compound.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well.
-
Add 10 µL of diluted COX-2 enzyme to all wells.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
Data Analysis
-
Choose two time points in the linear range of the reaction and calculate the rate of reaction (change in fluorescence over time).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
| Parameter | Description |
| Enzyme | Human Recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Positive Control | Celecoxib |
| Detection | Fluorometric (Ex/Em = 535/587 nm) |
| Incubation Time | 10 minutes at 37°C |
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for an in vitro kinase assay to evaluate the inhibitory potential of this compound against a specific protein kinase. This assay typically measures the transfer of a phosphate group from ATP to a substrate, and the readout can be radioactive or non-radioactive (e.g., fluorescence-based).[12][13]
Experimental Workflow
Figure 3: Workflow for a generic kinase inhibition assay.
Materials and Reagents
-
Recombinant Protein Kinase (e.g., a representative tyrosine or serine/threonine kinase).
-
Kinase Substrate (peptide or protein).
-
Kinase Buffer
-
ATP (radiolabeled [γ-32P]ATP for radioactive assays, or unlabeled for non-radioactive assays).
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Positive Control: A known inhibitor for the chosen kinase (e.g., Staurosporine).
-
Detection Reagents: Dependent on the assay format (e.g., scintillation fluid, fluorescence-based detection kit).
-
Equipment: Appropriate for the chosen detection method (e.g., scintillation counter, fluorescence plate reader).
Step-by-Step Protocol (Non-Radioactive Example)
-
Assay Plate Setup:
-
Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a 96-well plate.
-
Include controls for no enzyme, no substrate, and a positive control inhibitor.
-
-
Reaction Initiation:
-
Add the recombinant kinase to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the specific assay kit's instructions.
-
Perform the detection step, which may involve adding a developing reagent that produces a fluorescent or luminescent signal in the presence of the phosphorylated product or remaining ATP.
-
-
Signal Measurement:
-
Read the signal using the appropriate plate reader.
-
Data Analysis
-
Subtract the background signal (no enzyme control) from all other readings.
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
| Parameter | Description |
| Enzyme | Representative Protein Kinase |
| Substrate | Specific peptide or protein |
| Positive Control | Known kinase inhibitor |
| Detection | Fluorescence/Luminescence |
| Incubation Time | 30-60 minutes at 30°C |
Conclusion
The protocols detailed in this application note provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and kinase inhibitory potential, researchers can gain valuable insights into its mechanism of action and guide further preclinical development. It is imperative to perform these assays with careful attention to controls and to validate any significant findings with orthogonal assays.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
- van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Bio-protocol. (2022, September 1). In vitro kinase assay.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay protocol.
- PubMed. (n.d.). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents.
- Abcam. (n.d.). MTT assay protocol.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 | Request PDF.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed. (n.d.). Cell sensitivity assays: the MTT assay.
- ChEMBL. (n.d.). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- PubMed. (n.d.). Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives.
- Journal of Advanced Pharmacy Education & Research. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study.
- Abcam. (n.d.). MTT Cell Viability Assay Kit.
- DiVA. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin.
- PMC. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Bohrium. (2022, September 3). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria.
- PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors.
- PubChem. (n.d.). 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione.
- BLDpharm. (n.d.). 1189133-39-8|this compound.
- MDPI. (2019, December 18). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors.
- PubChem. (n.d.). Pyrrolidine-2,5-dione;hydrate.
- PubMed. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.
-
PubChem. (n.d.). 1-[(3s)-3-{[4-(Morpholin-4-Ylmethyl)-6-([5][12]thiazolo[5,4-B]pyridin-2-Ylamino)pyrimidin-2-Yl]amino}pyrrolidin-1-Yl]prop-2-En-1-One. Retrieved from PubChem website.
- PubMed. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.
- PubChem. (n.d.). 3-(Pyridin-4-ylmethyl)-1,2,4-thiadiazol-5-amine.
- ChemicalBook. (n.d.). 3-(4-AMINO-PHENYL)-PYRROLIDINE-2,5-DIONE Chemical Properties.
- PubChem. (n.d.). 4-(4-Aminopyridin-3-yl)pyrrolidin-2-one.
- Wikipedia. (n.d.). Pyrrolidine.
- Sigma-Aldrich. (n.d.). 3-(4-morpholin-4-yl-phenylamino)-1-p-tolyl-pyrrolidine-2,5-dione.
- ChemSynthesis. (n.d.). 1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione.
Sources
- 1. Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (C... - ChEMBL [ebi.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. In vitro kinase assay [bio-protocol.org]
Application Note: Crystallization Protocols for 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
[1][2]
Introduction & Physicochemical Analysis[1][3][4][5][6][7]
3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione is a functionalized succinimide derivative often utilized as a scaffold in anticonvulsant drug discovery and kinase inhibitor development.[1][2] Its structure combines a polar, hydrogen-bond-donating succinimide ring with a basic pyridine moiety linked by a secondary amine.[1]
Achieving high-purity crystals of this compound is critical for defining absolute configuration (if chiral resolution is attempted) and ensuring stability for biological assays.[1] This guide details three distinct crystallization strategies based on the molecule's amphoteric nature and solubility profile.
Structural & Solubility Profile
The molecule exhibits amphoteric character :
-
Basic Center: Pyridine nitrogen (
) and the secondary amine linker. -
Acidic Center: Succinimide imide proton (
).[2]
| Solvent Class | Representative Solvents | Solubility Prediction | Usage in Crystallization |
| Protogenic | Methanol, Ethanol, Water | High (Soluble) | Primary Solvent |
| Aprotic Polar | DMSO, DMF, Acetone | Very High | Solubilizer (Avoid for crystallization) |
| Moderately Polar | Ethyl Acetate, THF, DCM | Moderate | Primary Solvent |
| Non-Polar | Hexane, Heptane, Toluene | Low (Insoluble) | Anti-Solvent |
Crystallization Strategies & Protocols
Method A: Cooling Crystallization from Ethanol (Standard Purification)
Best for: Routine purification of crude material after synthesis.[2]
Mechanism: This method leverages the steep solubility curve of succinimide derivatives in hot alcohols.[2] Ethanol is preferred over methanol to reduce solubility slightly and improve yield.[2]
Protocol:
-
Dissolution: Transfer 5.0 g of crude this compound into a 100 mL round-bottom flask.
-
Heating: Add 35 mL of absolute Ethanol. Heat to reflux (
) with magnetic stirring until the solid is fully dissolved.-
Note: If particulates remain, filter hot through a pre-warmed sintered glass funnel.
-
-
Saturation Adjustment: If the solution is clear, allow it to concentrate by evaporation until the total volume is
25 mL. -
Controlled Cooling:
-
Remove from heat and place the flask in a Dewar flask or oil bath to allow slow cooling to room temperature (
) over 3 hours. -
Critical: Rapid cooling often results in "oiling out" due to the flexible amino linker.[2]
-
-
Final Crystallization: Once at room temperature, move the flask to a
refrigerator for 12 hours. -
Isolation: Filter the white/off-white needles using vacuum filtration. Wash the cake with 10 mL of cold (
) Ethanol. -
Drying: Dry in a vacuum oven at
for 6 hours.
Method B: Anti-Solvent Diffusion (Ethyl Acetate / Hexane)
Best for: Obtaining X-ray quality single crystals.[1][2]
Mechanism: Slow diffusion of a non-polar anti-solvent (Hexane) into a saturated polar solution (Ethyl Acetate) gradually lowers solubility, promoting ordered lattice growth.
Protocol:
-
Preparation: Dissolve 100 mg of the compound in 4 mL of Ethyl Acetate (EtOAc) in a small vial (Vial A). Ensure complete dissolution; sonicate if necessary.[1]
-
Setup: Place Vial A (uncapped) inside a larger jar (Jar B) containing 10 mL of Hexane.
-
Diffusion: Tightly cap Jar B. The hexane vapor will slowly diffuse into the EtOAc solution over 3–7 days.[2]
-
Harvesting: Observe for the formation of prismatic crystals. Decant the solvent carefully and wash crystals with pure Hexane.[2]
Method C: pH-Switch Recrystallization (Isoelectric Precipitation)
Best for: Removing non-basic impurities or colored byproducts.[1][2]
Mechanism: The pyridine ring allows the molecule to be solubilized in acid (as a pyridinium salt) and precipitated by neutralizing to the free base.[2]
Protocol:
-
Acidification: Suspend the crude solid in water (10 mL/g). Add 1M HCl dropwise with stirring until the pH reaches
2.0. The solid should dissolve completely as the hydrochloride salt forms.[2] -
Filtration: Filter the acidic solution to remove insoluble non-basic impurities.[2]
-
Neutralization: Slowly add 1M NaOH or saturated
solution dropwise to the filtrate while stirring vigorously. -
Precipitation: As the pH approaches 7.0–8.0 (the isoelectric region), the free base will precipitate.[2]
-
Caution: Do not exceed pH 10, as the succinimide ring may hydrolyze (ring-opening) under strong alkaline conditions.
-
-
Collection: Stir the slurry for 30 minutes to ensure particle growth. Filter, wash with water, and dry.[3]
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal crystallization methodology based on research goals.
Characterization & Validation
To validate the success of the crystallization, the following parameters must be checked:
| Technique | Observation | Interpretation |
| HPLC (UV 254nm) | Single peak, >98% area | Successful purification.[1] |
| 1H NMR (DMSO-d6) | Pyridine protons (d, ~8.5 ppm) & Succinimide (s, ~2.6 ppm) | Confirm structure and solvent removal. |
| DSC | Sharp endotherm ( | Sharp peak indicates high crystallinity; broad peak suggests amorphous content.[1] |
| XRD (Powder) | Distinct Bragg peaks | Confirms crystalline polymorph vs. amorphous solid.[2] |
*Note: Melting points for specific derivatives vary; literature for similar 3-amino-succinimides suggests ranges between 150°C and 220°C depending on substituents.[1][2]
Troubleshooting (Expert Insights)
-
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Problem: No Precipitation
-
Problem: Hydrolysis
References
-
Synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 2023.[1][4]
-
Crystallization and Self-assembly of Shape-Complementary Sequence-defined Peptoids. Royal Society of Chemistry, 2021.[1] (Demonstrates crystallization principles for amide/imide systems).
-
1-(3-Pyridyl)pyrrolidine-2,5-dione. Acta Crystallographica Section E, 2009.[1][5] (Structural analogue crystallographic data).
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(3-Pyrid-yl)pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Welcome to the technical support center for the synthesis of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve your synthetic yield. This guide is structured as a series of questions and answers, addressing specific issues you may encounter during your experiments.
Section 1: Synthesis Overview & Core Principles
The most reliable and versatile method for preparing this compound is through the reductive amination of 3-aminopyrrolidine-2,5-dione (also known as 3-aminosuccinimide) with pyridine-4-carboxaldehyde. This two-step, one-pot process involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine.[1][2]
General Reaction Scheme
Caption: Figure 1: Reductive Amination Pathway
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). What are the most critical parameters I should investigate first?
A1: Low yield in this reductive amination is typically traced back to one of three critical areas:
-
Inefficient Imine Formation: The equilibrium between the starting materials and the imine intermediate may not be favorable under your current conditions. This is often a pH and solvent-related issue.
-
Suboptimal Reducing Agent: The choice of reducing agent is paramount. A reagent that is too harsh will reduce the starting aldehyde, while one that is too weak or used improperly will not reduce the imine effectively.[1][3]
-
Work-up and Purification Losses: The target molecule has high polarity and some water solubility due to the pyridine and succinimide moieties, which can lead to significant material loss during aqueous work-ups and challenging chromatographic purification.
Q2: I'm seeing a lot of unreacted pyridine-4-carboxaldehyde and 3-aminopyrrolidine-2,5-dione by TLC/LCMS. What does this indicate?
A2: This strongly suggests that the initial imine formation is the rate-limiting step or is not proceeding to completion. The reaction requires the removal of water to drive the equilibrium forward. Additionally, the nucleophilicity of the amine and the electrophilicity of the aldehyde are key; ensure your starting materials are pure and not degraded.
Q3: Is it better to pre-form the imine and then add the reducing agent, or perform a one-pot reaction?
A3: For this specific transformation, a one-pot procedure where the amine, aldehyde, and a selective reducing agent are mixed together is generally more efficient and convenient.[2] This approach relies on using a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the protonated iminium ion over the starting aldehyde. This minimizes the formation of (pyridin-4-yl)methanol as a byproduct.[1]
Section 3: In-Depth Troubleshooting Guide
Problem Area 1: Inefficient Imine Formation
Q: My reaction stalls with significant amounts of starting material remaining, even after extended reaction times. How can I drive the imine formation forward?
A: The condensation of the amine and aldehyde to form an imine is a reversible reaction that produces one equivalent of water. To improve the yield, you must shift the equilibrium toward the product side.
Solutions & Scientific Rationale:
-
Use of a Dehydrating Agent: Incorporate powdered 3Å or 4Å molecular sieves into the reaction mixture. The sieves will sequester the water produced, preventing the reverse reaction (hydrolysis of the imine).
-
Solvent Choice: Use an anhydrous, aprotic solvent that does not compete with the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. While methanol can be used, it may form acetals with the aldehyde, slowing down the reaction.[3]
-
Acid Catalysis (Use with Caution): Imine formation is often catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, too much acid will protonate the amine starting material, rendering it non-nucleophilic. A catalytic amount of acetic acid (AcOH) is often added, especially when using sodium triacetoxyborohydride, as it also helps to form the reactive iminium ion for reduction.[4]
Problem Area 2: Side Product Formation & Poor Reduction
Q: My main byproduct is (pyridin-4-yl)methanol. How do I prevent the reduction of my starting aldehyde?
A: This is a classic selectivity problem. It arises when your reducing agent is not selective and reduces the aldehyde faster than, or concurrently with, the imine.
Solutions & Scientific Rationale:
The key is to select a hydride donor that is "just right"—powerful enough to reduce the iminium ion but gentle enough to leave the aldehyde untouched.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Common Solvents | Key Characteristics & Rationale | Citation |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Not Recommended for One-Pot. A strong reducing agent that readily reduces aldehydes and ketones. It should only be used in a two-step process after confirming complete imine formation, which is inefficient. | [3] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH | Good Choice. Weaker than NaBH₄ and is most effective at slightly acidic pH (6-7), where it selectively reduces the iminium ion. Caution: Highly toxic HCN gas can be liberated at lower pH. | [1] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | DCM, DCE, THF | Highly Recommended. A mild and selective reducing agent. The acetate groups moderate its reactivity. It is particularly effective for one-pot reactions and does not require strict pH control, often used with a catalytic amount of acetic acid. | [1][3] |
digraph "Reducing_Agent_Selection" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Need to perform\nreductive amination", shape=ellipse, fillcolor="#FBBC05"]; OnePot [label="Is a one-pot\nprocedure desired?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; UseSTAB [label="Use NaBH(OAc)₃ (STAB)\nin DCM or DCE.\nThis is the most reliable method.", shape=box, style="rounded,filled", fillcolor="#E6F4EA", color="#34A853"]; TwoStep [label="Perform a two-step reaction.\n1. Form imine (e.g., in Toluene\nwith Dean-Stark).\n2. Reduce with NaBH₄.", shape=box, style="rounded,filled", fillcolor="#FCE8E6", color="#EA4335"]; pH_Concern [label="Are you concerned about\ntoxic byproducts (HCN)?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; UseCyanoboro [label="Use NaBH₃CN in MeOH.\nCarefully buffer pH to 6-7.", shape=box, style="rounded,filled", fillcolor="#E8F0FE", color="#4285F4"]; Start -> OnePot; OnePot -> UseSTAB [label="Yes"]; OnePot -> TwoStep [label="No"]; UseSTAB -> pH_Concern [style=invis]; // Layout helper TwoStep -> pH_Concern [style=invis]; // Layout helper Start -> pH_Concern [label="Considering one-pot options..."]; pH_Concern -> UseSTAB [label="Yes"]; pH_Concern -> UseCyanoboro [label="No"];
}
Caption: Figure 2: Decision workflow for selecting a reducing agent.
Problem Area 3: Purification and Isolation
Q: My crude product is a polar, sticky solid that streaks badly on silica gel. How can I effectively purify it?
A: The pyridine nitrogen makes the compound basic and highly polar, causing strong interactions with the acidic silica gel surface.
Solutions & Scientific Rationale:
-
Modified Chromatographic Conditions:
-
Solvent System: Use a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Amine Additive: Add a small amount of triethylamine (0.5-1%) or ammonium hydroxide (0.5%) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing tailing and improving the peak shape of your basic compound.
-
-
Acid-Base Extraction (Work-up): During the work-up, after quenching the reaction, you can wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any residual acetic acid. However, avoid strong acid washes, as your product can be extracted into the aqueous layer.
-
Crystallization/Trituration:
-
Free Base: After chromatography, attempt to crystallize the product from a solvent system like ethyl acetate/heptane or isopropanol.
-
Salt Formation: A highly effective method for purifying amines is to form a salt. Dissolve the crude or semi-purified product in a minimal amount of methanol or isopropanol and add a solution of HCl in diethyl ether or dioxane. The resulting hydrochloride salt will often precipitate as a crystalline solid, which can be isolated by filtration. This solid is typically much less sticky and easier to handle than the free base.
-
Section 4: Validated Experimental Protocol
This protocol is designed as a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.
Table 2: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| Amine | 3-Aminopyrrolidine-2,5-dione | 1.0 eq |
| Aldehyde | Pyridine-4-carboxaldehyde | 1.1 eq |
| Reducing Agent | Sodium Triacetoxyborohydride | 1.5 eq |
| Catalyst | Acetic Acid (Glacial) | 0.1 eq |
| Solvent | Anhydrous Dichloromethane (DCM) | 0.1 M concentration |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate and stability. |
| Time | 12-24 hours | Monitor by TLC or LCMS. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-aminopyrrolidine-2,5-dione (1.0 eq) and anhydrous dichloromethane (to achieve a final concentration of ~0.1 M).
-
Reagent Addition: Add pyridine-4-carboxaldehyde (1.1 eq), followed by glacial acetic acid (0.1 eq). Stir the mixture for 20-30 minutes to allow for initial imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (the amine) by TLC (e.g., 10% MeOH/DCM with 0.5% NH₄OH) or LCMS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
Use a mobile phase of dichloromethane with a gradient of methanol (0% -> 10%). Crucially, add 0.5% ammonium hydroxide or triethylamine to the mobile phase.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
References
-
Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. Available at: [Link][5]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link][4]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link][1]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]
-
Journal of Chemical & Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16:125. Available at: [Link][2]
-
Organic-Reaction.com. Reductive Amination - Common Conditions. Available at: [Link][3]
-
MDPI. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Available at: [Link][6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting solubility issues with 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Technical Support Center: 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for our partners in research and drug development who are working with this promising, yet challenging, compound. We understand that realizing the full potential of a novel molecule is often predicated on overcoming practical experimental hurdles. Among the most common of these is achieving and maintaining solubility, a critical factor for obtaining reliable and reproducible data in any biological assay.
This document moves beyond simple data sheets to provide in-depth, field-proven insights into the physicochemical nature of this compound. Our goal is to empower you with the scientific rationale behind our troubleshooting recommendations, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Molecule - A Physicochemical Profile
Before troubleshooting, it is crucial to understand the structural characteristics of this compound that govern its solubility. The molecule's behavior in solution is a direct consequence of its distinct chemical moieties.
-
Pyrrolidine-2,5-dione (Succinimide Ring): This core structure is highly polar and contains two carbonyl groups, which are excellent hydrogen bond acceptors. The nitrogen within the ring is part of a secondary amine linkage, acting as a hydrogen bond donor. This region of the molecule imparts a degree of hydrophilicity.
-
Pyridine Ring: This aromatic heterocycle is the most influential group for solubility manipulation. The nitrogen atom in the pyridine ring is basic (pKa of pyridine is ~5.2). This means that in an acidic environment (pH < 5), this nitrogen can be readily protonated to form a pyridinium cation. This transformation from a neutral molecule to a charged salt dramatically increases its affinity for polar solvents like water.[1][2]
-
Amino Linker and Methylene Bridge: These components provide flexibility but also contribute to the molecule's overall character, which is a blend of polar and non-polar features.
This amphiphilic nature—possessing both hydrophilic and lipophilic regions—is the primary reason why the compound exhibits poor solubility in purely aqueous systems and requires a strategic approach for dissolution.[3]
Section 2: Troubleshooting Guide - Common Solubility Issues
This section addresses the most frequently encountered solubility challenges in a question-and-answer format.
Question: My compound, this compound, will not dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should do?
Answer:
Directly dissolving this compound in an aqueous buffer is highly unlikely to succeed due to its strong crystal lattice energy and limited water solubility.[4][5] The recommended first step is to prepare a concentrated stock solution in a polar, aprotic organic solvent.
Causality: The energy required to break the bonds of the compound's crystal lattice is a significant barrier to dissolution. Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at overcoming this barrier, allowing the individual molecules to become fully solvated.[6][7] Once the compound is in a dissolved state in the stock solution, it can be more readily diluted into an aqueous medium, although precipitation can still occur if the solubility limit is exceeded.
Recommended Solvents for Stock Solution:
| Solvent | Type | Recommended Starting Concentration | Notes |
| DMSO | Polar Aprotic | 10-50 mM | The most common and highly effective choice. Can be toxic to some cell lines at concentrations >1%.[7] |
| DMF | Polar Aprotic | 10-50 mM | Similar to DMSO but can be more aggressive. Ensure it is compatible with your assay. |
| Ethanol | Polar Protic | 1-10 mM | Less effective than DMSO but may be a better choice for assays sensitive to DMSO. |
See Protocol 1 for a detailed, step-by-step guide to preparing a stock solution.
Question: I successfully dissolved my compound in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. How can I resolve this?
Answer:
This is a common phenomenon known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. You have several strategies to address this, which should be attempted in the following order.
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting Workflow for Solubility Issues.
-
Reduce the Final Concentration: The simplest solution is often to lower the target concentration in your assay. Attempt a serial dilution to find the highest concentration that remains soluble.
-
Modify the pH: This is the most powerful strategy for this specific molecule. As discussed in the physicochemical profile, the pyridine nitrogen can be protonated. By lowering the pH of your aqueous buffer to a value below the pKa of the pyridine ring (e.g., pH 4.0-5.0), you convert the molecule into a more soluble salt form.[8][9][10]
-
Expert Tip: You can prepare a primary stock solution in 100% DMSO and a secondary, intermediate stock in an acidified aqueous solution (e.g., 10 mM HCl or a citrate buffer at pH 4.5) before making the final dilution into your assay medium. This can help prevent precipitation at intermediate steps.
-
-
Use a Co-solvent System: If pH modification is not compatible with your experiment, you can increase the organic content of your final solution.[11][12] This involves adding a water-miscible organic solvent to your aqueous buffer.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).
-
Caution: Be aware that co-solvents can impact biological systems. It is critical to run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect your experimental results. Start with low percentages (e.g., 1-5%) and increase only if necessary.
-
See Protocol 2 for a systematic approach to testing these parameters.
Question: My assay is extremely sensitive, and I cannot use pH modification or more than 0.5% DMSO. Are there any other options?
Answer:
Yes, for highly sensitive systems, advanced formulation techniques can be explored. These methods typically work by encapsulating the compound or altering its micro-environment to enhance solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent solubility.[5][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at very low concentrations (e.g., 0.01-0.1%) to form micelles that can solubilize the compound. This is a common strategy in pharmaceutical formulations but must be validated for compatibility with your specific assay.[3][13]
These are advanced methods and require careful optimization. We recommend consulting a formulation specialist if you proceed down this path.
Section 3: Standard Operating Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Calculation: Determine the mass of this compound required to make a stock solution of your desired volume and concentration (e.g., 10 mg for a 2 mL stock at 20 mM, assuming a MW of ~250 g/mol ).
-
Weighing: Accurately weigh the compound in a microfuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or other selected organic solvent).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, use one of the following methods cautiously:
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.[12] Check for dissolution between intervals. Avoid probe sonicators which can generate excessive heat.
-
Gentle Warming: Warm the solution to 30-40°C in a water bath or heating block, with intermittent vortexing. Do not overheat, as this can cause degradation.
-
-
Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and freeze-thaw cycles.
Protocol 2: Systematic Troubleshooting of Aqueous Solubility
This protocol is designed to identify the optimal conditions for solubilizing the compound in your aqueous buffer of choice.
-
Prepare Materials:
-
A 10 mM stock solution of the compound in 100% DMSO (from Protocol 1).
-
Your primary aqueous buffer (e.g., PBS, pH 7.4).
-
A secondary, acidic aqueous buffer (e.g., 50 mM Sodium Citrate, pH 4.5).
-
-
Test 1: Baseline Solubility in Primary Buffer
-
In a microfuge tube, add 99 µL of your primary buffer.
-
Add 1 µL of the 10 mM DMSO stock to achieve a final concentration of 100 µM in 1% DMSO.
-
Vortex and visually inspect for precipitation immediately and after 30 minutes. If it remains clear, this condition is viable.
-
-
Test 2: pH Modification
-
If precipitation occurred in Test 1, repeat the procedure using the acidic buffer (pH 4.5).
-
Add 99 µL of the acidic buffer.
-
Add 1 µL of the 10 mM DMSO stock.
-
Vortex and inspect. The acidic pH should significantly improve solubility.
-
-
Test 3: Co-solvent Addition (If pH is not an option)
-
Prepare a version of your primary buffer containing 5% ethanol.
-
Add 99 µL of this co-solvent buffer.
-
Add 1 µL of the 10 mM DMSO stock.
-
Vortex and inspect.
-
-
Analysis: Compare the results of each test to determine the most effective and assay-compatible method for solubilization. Always remember to include a vehicle control in your final experiments that matches the solvent composition and pH of your solubilized compound.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for the solid compound and its stock solutions?
-
A: The solid compound should be stored at room temperature or 4°C in a desiccator, protected from light. Stock solutions in organic solvents like DMSO should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.
-
-
Q: What are the known stability issues for this compound?
-
A: The succinimide ring can be susceptible to hydrolysis, particularly under strongly basic conditions (pH > 9) or with prolonged incubation in aqueous solutions. It is recommended to prepare fresh dilutions from a frozen organic stock for each experiment.
-
-
Q: The supplier data sheet mentions a solubility of 1 mg/mL in a 1:10 solution of DMF:PBS. Can I achieve a lower concentration with a larger dilution, like 0.5 mg/mL in a 1:20 dilution?
-
A: Yes, most likely. The provided data point is a single measure of maximum solubility under specific conditions. As long as your final concentration is below this threshold, you can use a larger dilution factor. For example, preparing a 20 mg/mL stock in DMF and diluting it 1:40 into PBS to get a final concentration of 0.5 mg/mL (in 2.5% DMF) should keep the compound in solution.[14]
-
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
- Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Clinical Research.
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Dubin, C. H. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. [Link]
-
4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. [Link]
-
4 Factors Affecting Solubility Of Drugs. (2022). Outsourced Pharma. [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. (2013). Research Journal of Pharmacy and Technology. [Link]
-
Select the pH value at which solubility of Pyridine is greatest. (2021). Chegg. [Link]
-
Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering. [Link]
-
Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. (2022). Bohrium. [Link]
-
How to tackle compound solubility issue. (2022). Reddit. [Link]
-
General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene fragment. (2021). SciSpace. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology. [Link]
-
How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. (n.d.). Stanford Chemicals. [Link]
-
Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem?. (2020). ResearchGate. [Link]
-
Pyrrolidine-2,5-dione. (n.d.). ResearchGate. [Link]
-
Solubility factors when choosing a solvent. (2020). Labclinics. [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]
-
Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange. [Link]
-
3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione. (n.d.). PubChem. [Link]
-
Pyrrolidine. (n.d.). Wikipedia. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. [Link]
-
Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. (2005). PubMed. [Link]
-
Chemical Properties of Pyrrolidine (CAS 123-75-1). (n.d.). Cheméo. [Link]
-
Compound Report Card. (n.d.). CMNPD. [Link]
-
Primary Pyrrolimines and Pyridinimines. (2025). MDPI. [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ajdhs.com [ajdhs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Stability of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
[1]
Status: Operational Role: Senior Application Scientist Topic: Aqueous Stability & Handling Guide[1]
Executive Summary
You are likely working with 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione , a small-molecule mimetic often used to study Michael addition kinetics or as a fragment in drug discovery (e.g., targeting cysteine proteases or as a linker surrogate).[1]
The core stability challenge with this molecule is the succinimide ring (pyrrolidine-2,5-dione) .[1] While the 3-amino substituent provides greater stability than corresponding thiol-succinimides, the ring remains susceptible to hydrolytic ring-opening in aqueous media, a reaction driven by pH and temperature.[1]
This guide provides the mechanistic understanding and protocols required to maintain the integrity of your compound.
Module 1: The Stability Profile
Degradation Mechanisms
Two primary pathways threaten the stability of your compound in aqueous buffer. Understanding these is critical for troubleshooting.
-
Hydrolysis (Major Pathway): The succinimide ring undergoes nucleophilic attack by hydroxide ions (
).[1] This opens the ring to form succinamic acid derivatives. This reaction is irreversible and base-catalyzed .[1] -
Retro-Michael Addition (Minor Pathway): Theoretically, the molecule can eliminate the amine (4-picolylamine) to regenerate maleimide.[1] However, unlike thiol-maleimide adducts, amino-succinimides are thermodynamically highly stable.[1] This pathway is negligible under standard physiological conditions but may occur under extreme thermal stress.[1]
The pH Dependency Rule
The half-life (
| pH Environment | Estimated Stability | Mechanistic Insight |
| Acidic (pH 3.0 – 5.0) | High (Weeks/Months) | Protonation of the pyridine nitrogen ( |
| Neutral (pH 6.5 – 7.4) | Moderate (Hours/Days) | Hydrolysis occurs slowly.[1] Suitable for short-term assays (e.g., 4–24 hours).[1] |
| Basic (pH > 8.0) | Low (Minutes/Hours) | Rapid nucleophilic attack by |
Visualizing the Degradation Pathway
The following diagram illustrates the structural fate of your compound in buffer.
Caption: Hydrolysis (Red path) is the dominant instability mechanism in aqueous buffers.[1] Retro-Michael (Grey path) is kinetically disfavored for amino-adducts.[1]
Module 2: Buffer Selection & Preparation Protocols
Protocol A: Preparation of Stock Solution (Storage)
Do not store this compound in aqueous buffer.
-
Solvent: Dissolve the solid powder in DMSO or DMA (Dimethylacetamide).[1]
-
Concentration: Prepare a high concentration stock (e.g., 10–50 mM) to minimize the volume of organic co-solvent added to your assay later.
-
Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C or -80°C .
-
Why? Aprotic solvents prevent hydrolysis entirely.[1]
-
Protocol B: Preparation of Working Solution (Assay)
Perform this step immediately before use.
Module 3: Troubleshooting & QC
If you suspect your compound has degraded, use this decision tree and analytical method to verify.
Diagnostic Decision Tree
Caption: Use LC-MS to distinguish between chemical degradation (hydrolysis) and physical loss (precipitation).
Validated Analytical Method (HPLC/LC-MS)
To quantify the ratio of Intact Succinimide vs. Hydrolyzed Product:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the ring stable during analysis).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).[1]
-
Expected Results:
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a cell-based assay at pH 7.4? A: Yes, but time is a factor. At pH 7.4 (37°C), the half-life is likely in the range of 12–24 hours. Prepare the media fresh and add the compound immediately before the incubation. Do not pre-incubate the compound in media for extended periods.
Q: Why does the solution turn slightly yellow over time? A: Pyridine derivatives can undergo photo-oxidation or form N-oxides upon extended light exposure.[1] However, yellowing often indicates trace impurities or oxidation of the secondary amine. Store in amber vials to prevent photolytic degradation.
Q: Is the "Retro-Michael" reaction a concern if I have free thiols (e.g., Glutathione) in my buffer? A: Generally, no. While thiol-succinimides can undergo exchange with Glutathione, amino-succinimides (like your compound) are significantly more robust.[1] The nitrogen-carbon bond is stronger than the sulfur-carbon bond formed in thiosuccinimides.[1] Hydrolysis remains your primary concern.
Q: Can I freeze the aqueous working solution? A: It is not recommended. The freezing process can cause "pH shifts" in phosphate buffers (precipitating salts and drastically changing local pH), which may accelerate degradation during the freeze/thaw transition. Always prepare aqueous dilutions fresh.[1]
References
-
Hydrolysis of Succinimides: Fontaine, S. D., et al. (2015). "Hydrolysis of succinimides: A study of the effect of pH and substituents." Bioconjugate Chemistry. [1]
-
General Stability of Antibody-Drug Conjugate Linkers: Lyon, R. P., et al. (2014).[1] "Self-hydrolyzing maleimides improve the stability and therapeutic index of antibody-drug conjugates."[1] Nature Biotechnology.[1]
-
Pyridine pKa Values: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. National Institute of Standards and Technology (NIST).[1]
-
Retro-Michael Addition Kinetics: Baldwin, A. D., & Kiick, K. L. (2011). "Tunable degradation of maleimide-thiol adducts in reducing environments." Bioconjugate Chemistry.
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione, a molecule of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present the spectral data but to also instill a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. This guide will further extend to a comparative analysis with alternative analytical techniques, offering a holistic perspective on its structural characterization.
The Molecule: this compound
The structure of this compound combines a succinimide ring, a common moiety in pharmacologically active compounds, with a 4-substituted pyridine ring. The interpretation of its ¹H NMR spectrum requires a careful consideration of the electronic environments of protons on both heterocyclic systems and the connecting methylene and amine groups.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
While an experimental spectrum is the gold standard, a predicted spectrum, grounded in the analysis of analogous structures and substituent effects, provides a robust framework for interpretation. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-α (Pyridine) | ~8.5 - 8.7 | Doublet (d) | ~5-6 | Protons ortho to the nitrogen in a pyridine ring are significantly deshielded due to the electron-withdrawing nature of the nitrogen atom.[1] They typically appear as a doublet due to coupling with the adjacent β-protons. |
| H-β (Pyridine) | ~7.2 - 7.4 | Doublet (d) | ~5-6 | Protons meta to the nitrogen are less deshielded than the α-protons.[1] Their signal is a doublet due to coupling with the α-protons. |
| -CH₂- (Methylene) | ~4.3 - 4.5 | Singlet (s) or Doublet (d) | - (if singlet) or ~5-7 (if doublet) | The methylene protons are adjacent to the electron-withdrawing pyridine ring and the amino group, leading to a downfield shift. The multiplicity will depend on the coupling with the adjacent NH proton. In many cases, N-H coupling is not observed due to rapid exchange, resulting in a singlet. If coupling is observed, it will be a doublet. |
| -NH- (Amine) | Broad singlet | - | - | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and exchange. |
| H-3 (Pyrrolidine) | ~4.5 - 4.8 | Doublet of doublets (dd) | J(H-3, H-4a) ~4-6, J(H-3, H-4b) ~8-10 | This methine proton is deshielded by the adjacent amino group and the two carbonyl groups of the succinimide ring. It will be split by the two diastereotopic protons on C-4. |
| H-4a, H-4b (Pyrrolidine) | ~2.8 - 3.2 | Multiplet (m) | J(H-4a, H-4b) ~17-18, J(H-4a, H-3) ~4-6, J(H-4b, H-3) ~8-10 | These methylene protons are diastereotopic due to the chiral center at C-3. They will exhibit a complex splitting pattern due to geminal coupling with each other and vicinal coupling with the H-3 proton. The chemical shifts are in the expected range for protons on a succinimide ring.[2] |
| -NH- (Imide) | ~8.0 - 9.0 | Broad singlet | - | The imide proton of the succinimide ring is acidic and its chemical shift is sensitive to the solvent and concentration. It typically appears as a broad singlet downfield. |
Visualizing the Connectivity: An Experimental Workflow
To confirm the assignments predicted above, a series of 2D NMR experiments would be essential. The following workflow outlines the logical progression of such an analysis.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can help identify the pyridine and succinimide moieties. | Does not provide information about the connectivity of atoms or stereochemistry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Can confirm the presence of key functional groups such as the C=O of the imide and amide, the N-H bonds of the amine and imide, and the C=N and C=C bonds of the pyridine ring. | Provides limited information about the overall molecular structure and connectivity. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a single crystal. | Provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. | Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution. |
Logical Relationship of Analytical Techniques
The following diagram illustrates the complementary nature of these techniques in the structural characterization of this compound.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: 0-12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Drying gas flow and temperature: Optimized for the specific instrument.
-
Mass range: m/z 50-500
-
-
Data Analysis: Analyze the resulting mass spectrum for the protonated molecular ion [M+H]⁺ and any characteristic fragment ions.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural elucidation of this compound is a multifaceted process that is best approached through the synergistic application of various analytical techniques. While ¹H NMR spectroscopy provides the most detailed information regarding the connectivity and chemical environment of the protons, mass spectrometry and FTIR spectroscopy offer crucial confirmatory data about the molecular formula and functional group composition. For an unambiguous determination of the three-dimensional structure, X-ray crystallography remains the definitive method. This guide provides a comprehensive framework for the ¹H NMR spectral interpretation and a comparative overview of complementary techniques, empowering researchers to confidently characterize this and similar novel chemical entities.
References
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11166-11176.
- Al-Hourani, B. J., & Al-Abo, F. F. (2015). H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides. International Journal of Pharmaceutical and Clinical Research, 7(4), 282-286.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gunther, H. (2013).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Gora, J., et al. (2020). Synthesis and anticonvulsant activity of new 3-(thiophen-2-yl)
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. John Wiley & Sons.
- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
- Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
-
Hornak, J. P. (1997-2021). The Basics of NMR. Retrieved from [Link]
-
University of California, Los Angeles - Department of Chemistry and Biochemistry. WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Hazard Assessment and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) Framework
The core principle of laboratory safety is proactive risk mitigation. The structure of 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione contains a pyridine moiety, which is known to be flammable, toxic, and an irritant.[1][2][3] The pyrrolidine-2,5-dione scaffold is also found in many biologically active compounds, suggesting potential pharmacological effects.[4] Therefore, all waste containing this compound must be treated as hazardous.[1]
Our disposal protocol is built on a self-validating system of caution. By treating the compound as hazardous, we ensure the highest level of safety, regardless of its specific, unpublished toxicological profile. This approach is grounded in the established guidelines for handling pyridine and other nitrogen-containing heterocyclic compounds.[5][6][7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1][10] |
Spill Management: A Calm and Calculated Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[3]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[1][3]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.[3]
-
-
Large Spills:
-
Evacuate the entire area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department without delay.[1]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1][5]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Crucially, do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. [11] Incompatible wastes can lead to dangerous chemical reactions.
Step 2: Waste Collection and Containerization
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.[11]
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[11]
-
Ensure the container is kept closed except when adding waste.[5]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Include the date of initial waste accumulation and any other information required by your institution.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][12]
-
Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[3][5]
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5]
-
Never dispose of this compound down the drain or in the regular trash. [2][5]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following flowchart illustrates the key decision points and actions.
Caption: Decision workflow for the safe disposal of this compound.
References
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Benchchem.
- Safety Data Sheet: Pyridine. Carl ROTH.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- Safety Data Sheet PYRIDINE. ChemSupply Australia.
- SAFETY DATA SHEET. Sigma-Aldrich.
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
- Material Safety Data Sheet. BioVendor.
- USP SDS US. USP-MSDS.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet: 2-Pyrrolidone. Carl ROTH.
- SAFETY DATA SHEET. iNtRON Biotechnology.
- Trade name : Lithofin MPP.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
- SAFETY DATA SHEET. Fisher Scientific.
- (PDF) Pyrrolidine-2,5-dione. ResearchGate.
- Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC.
- NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.. UCL Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
Comprehensive Safety Protocol: Handling 3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione
This guide provides essential safety and handling protocols for this compound (CAS No. 1189133-39-8)[1]. As a novel compound, comprehensive toxicological data is not yet available. Therefore, a cautious approach, treating the substance as potentially hazardous, is imperative. The following procedures are based on an expert assessment of the compound's structure, incorporating safety data from related chemical families, namely substituted pyrrolidines and pyridines.
Hazard Assessment: A Structural Perspective
The chemical structure of this compound combines a pyrrolidine-2,5-dione core with a pyridine moiety. While specific data for this compound is sparse, the hazards associated with its constituent chemical classes provide a basis for a robust safety plan.
-
Pyrrolidine Derivatives: The pyrrolidine ring is a common scaffold in medicinal chemistry.[2] Related compounds, such as Pyrrolidine, are classified as highly flammable liquids that can cause severe skin burns and eye damage.[3] Ingestion and inhalation may also be harmful.[3]
-
Pyridine Derivatives: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin. They can also cause skin and eye irritation.
-
Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles, and dermal or eye contact.
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is essential to mitigate exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
A multi-layered PPE approach is required to ensure handler safety. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. Change outer glove immediately if contaminated.[4] |
| Eye & Face Protection | Safety glasses with side shields or splash goggles | Protects against accidental splashes and airborne particles.[5] |
| Body Protection | Long-sleeved lab coat | Prevents incidental skin contact. |
| Respiratory Protection | NIOSH-approved respirator (if not in a fume hood) | Required if handling the compound outside of a fume hood where dust may be generated. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
Operational Plan: From Handling to Disposal
Safe handling extends beyond wearing the correct PPE. A systematic approach to the entire workflow is crucial.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne particles.
-
In-Use: Keep the container with the compound sealed when not in use. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove the outer pair of gloves and dispose of them in the designated chemical waste container before leaving the work area.[4] Wash hands thoroughly with soap and water.[5]
Spill and Disposal Management
Accidents can happen, and a clear plan for spills and waste disposal is non-negotiable.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If the spill is small and contained within the fume hood, use a chemical spill kit to absorb the material.
-
Clean-up: Wearing appropriate PPE (including a respirator if outside a fume hood), carefully clean the affected area.
-
Dispose: All contaminated materials must be placed in a sealed container and disposed of as hazardous chemical waste.
Spill Response Workflow
Caption: Spill Response Workflow
Waste Disposal
All waste containing this compound, including empty containers, contaminated gloves, and spill clean-up materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
US EPA. Personal Protective Equipment. Available from: [Link]
-
Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available from: [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available from: [Link]
-
PubMed. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Available from: [Link]
-
MU Extension. Personal Protective Equipment for Working With Pesticides. Available from: [Link]
-
PubChem. 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione. Available from: [Link]
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available from: [Link]
-
PubMed. Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
PubChem. 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. Available from: [Link]
-
ResearchGate. (PDF) Pyrrolidine-2,5-dione. Available from: [Link]
Sources
- 1. 1189133-39-8|this compound|BLD Pharm [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
